![molecular formula C20H14N4O2S B2547823 N-(furan-2-ylmethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 440322-48-5](/img/structure/B2547823.png)
N-(furan-2-ylmethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a benzimidazole ring, and a quinazoline ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, amides and esters containing furan rings have been synthesized under microwave-assisted conditions . Quinazoline derivatives have also been synthesized using methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Scientific Research Applications
Potential Anticancer Agent
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR). The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .
Antibacterial Activity
Furan derivatives have been the subject of many research studies due to their widespread potential biological activities such as antimicrobial, antiviral, antioxidant, antitumor, antihistaminic and fungicides. These have rendered furan derivatives valuable active ingredients of medicine and plant protecting agents .
Biomass Catalytic Conversion
This compound has been used in a novel approach in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques. Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF). The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound .
Synthesis of Amides and Esters
This compound has been used in the synthesis of amides and esters containing furan rings under microwave-assisted conditions .
Furan Derivatives
Furan derivatives, representing the simplest class of oxygen-containing five-membered heterocyclic compounds with a diene ether structure, are categorized as 6π-electron systems. These compounds exhibit considerable chemical reactivity .
Bio-Based Products
The modern world is moving towards sustainable development and furan is a key material in this transition. Furan is processed from furfural, which is an organic compound obtained from biomass feedstock. Thus, furan is a green and environmentally friendly material. It is used to produce pharmaceuticals, resin, agrochemicals, and lacquers .
Future Directions
Mechanism of Action
Quinazoline derivatives
have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Furan derivatives
, on the other hand, have been found to exhibit various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c25-19(21-11-13-4-3-9-26-13)12-7-8-14-16(10-12)23-20(27)24-17-6-2-1-5-15(17)22-18(14)24/h1-10H,11H2,(H,21,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZOPXJWPRKSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=S)NC4=C3C=CC(=C4)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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